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The pan-KRAS inhibitor BI-2865 is a non-covalent, inactive-state selective inhibitor. It binds to a pocket on

KRAS that is distinct from the catalytic site but crucial for its functional cycle [1].

The table below summarizes the key characteristics of this binding pocket:

Feature Description

Location Defined by the a2 and a3 helices, the distal portion of the B1 sheet, and the distal
portion of the Switch Il motif [1].

Overlap with Partially overlaps with the pocket used by covalent KRAS G12C inhibitors (e.g.,
G12Ci sotorasib, adagrasib) but does not extend into the P-loop channel near the G12
residue [1].

| Key Residues for Binding | E62 (Switch II): Direct ionic interaction. R68 (Switch II): Water-mediated
hydrogen bond. Q61 (Switch II): Water-mediated hydrogen bond with the main chain carbonyl [1]. | |
Conformational Selectivity | Binds with high affinity (Kd 10-40 nM) to the inactive, GDP-bound state of
KRAS. Affinity is 60-140 times lower for the active, GTP-bound state because the Switch II motif partly
occupies the drug pocket in the active conformation [1]. | | KRAS Isoform Selectivity | Highly selective for
KRAS over HRAS and NRAS. This is largely dictated by H95 in the a3 helix of KRAS, which is a leucine
(L) or glutamine (Q) in NRAS and HRAS, respectively [1]. |

Experimental Data for Pan-KRAS Inhibitors
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The following table summarizes key quantitative data for BI-2865 and another pan-KRAS inhibitor, 3144,

from relevant studies:

Assay | Parameter

Results for BI-2865

Results for Compound 3144

Binding Affinity (Kd)

Cellular Potency
(IC50)

Nucleotide Exchange
Inhibition (IC50)

Target Engagement in
Cells

In Vivo Efficacy

10 - 40 nM (for various GDP-bound KRAS
mutants) [1]

~140 nM (inhibition of proliferation in Ba/F3
cells expressing G12C/D/V KRAS) [1]

~5 nM (prevention of SOS1-mediated
activation) [1]

IC50 < 10 nM (inhibition of KRAS activation
in engineered MEFs) [1]

Suppressed tumor growth in KRAS-mutant
mouse models without detrimental weight
loss [1]

Key Experimental Methodologies

17.8 + 4.5 pM (for KRASCG12D.
GppNHp) [2]

Lethality in cells partially
dependent on RAS
expression [2]

Information not available in
search results

Information not available in
search results

Anti-tumor activity in xenograft
mouse cancer models [2]

Researchers use several key techniques to characterize the binding and function of these inhibitors.
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Experimental workflow for characterizing pan-KRAS inhibitors, spanning biophysical, cellular, and in vivo

studies.
The methodologies corresponding to the workflow are listed below.
¢ Biophysical Binding assays

o Isothermal Titration Calorimetry (ITC): Directly measures the heat change during binding,
providing the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters
(AH, AS) [1] [2].

o Surface Plasmon Resonance (SPR): Used to study binding kinetics, including association
(kon) and dissociation (Ky¢) rates, confirming reversible binding [1].

o Nuclear Magnetic Resonance (NMR): 1°F NMR or 1H-1°N HSQC experiments can confirm
binding and map the interaction site by observing chemical shift perturbations [2].

e Structural Analysis

o X-ray Crystallography: The primary method for defining the binding pocket. High-resolution
cocrystal structures reveal precise atomic interactions and the conserved nature of the pocket
across different KRAS mutants [1].
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¢ Functional & Cellular Assays

o Nucleotide Exchange Assay: Measures the inhibitor's ability to prevent SOS1 or EDTA-
mediated exchange of GDP for GTP, confirming its mechanism of trapping KRAS in the inactive
state [1].

o Cellular KRAS Activation Assay: Utilizes "RASless" MEFs engineered to express a single
RAS isoform to test the potency and selectivity of the inhibitor in a cellular context [1].

o Cell Proliferation Assay: Tests the anti-proliferative effect on isogenic cell lines (e.g., Ba/F3
cells) engineered to depend on mutant KRAS for growth [1].

 In Vivo Efficacy Studies

o Xenograft Mouse Models: KRAS-mutant cancer cells are implanted into immunocompromised
mice. Tumor growth is monitored to evaluate the anti-tumor efficacy and tolerability of the
inhibitor [1] [2].

Future Directions in Pan-KRAS Targeting

Beyond direct inhibition, novel strategies are being explored to target KRAS-driven cancers.

e Targeted Protein Degradation: Molecules like ASP3082 are bifunctional degraders (PROTACS) that

recruit an E3 ubiquitin ligase to KRASC12D, leading to its proteasomal degradation. This removes the
entire protein and may offer advantages over inhibition alone [3].

¢ Ubiquitin-independent Proteasome Targeting: An emerging approach involves sensitizing pan-
KRAS-mutant cancers by targeting alternative protein degradation pathways [4].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Pan-KRAS inhibitor disables oncogenic signalling and ... [nature.com]
2. Multivalent small molecule pan-RAS inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

3. Discovery of KRAS(G12D) selective degrader ASP3082 [nature.com]

© 2026 Smolecule. All rights reserved. 4/5 Tech Support


https://www.nature.com/articles/s41586-023-06123-3
https://www.nature.com/articles/s41586-023-06123-3
https://www.nature.com/articles/s41586-023-06123-3
https://www.nature.com/articles/s41586-023-06123-3
https://pmc.ncbi.nlm.nih.gov/articles/PMC5362268/
https://www.nature.com/articles/s42004-025-01662-4
https://www.jci.org/articles/view/185278
https://www.smolecule.com/products/s12846726?utm_src=pdf-custom-synthesis
https://www.nature.com/articles/s41586-023-06123-3
https://pmc.ncbi.nlm.nih.gov/articles/PMC5362268/
https://www.nature.com/articles/s42004-025-01662-4
https://www.smolecule.com/products/s12846726?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Smolecule

Theoretical Framework & Proof-of-Concept

Specifications & Pricing

4. Targeting ubiquitin-independent proteasome with small ... [jci.org]

To cite this document: Smolecule. [The Pan-KRAS Inhibitor Binding Pocket]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b12846726#pan-kras-in-13-binding-

pocket]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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